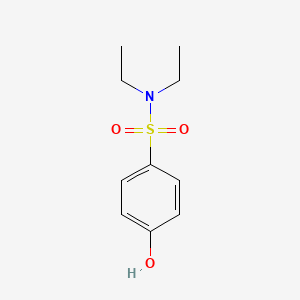![molecular formula C21H38ClNO2 B2806421 N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride CAS No. 1189642-44-1](/img/structure/B2806421.png)
N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride is a complex organic compound that features an adamantane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of adamantan-1-yl methanol, which is then reacted with 3-chloro-2-hydroxypropylamine under basic conditions to form the intermediate product. This intermediate is further reacted with N-methylcyclohexanamine in the presence of a suitable catalyst to yield the final compound. The reaction conditions often involve controlled temperatures and pH levels to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantane moiety can participate in substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the adamantane moiety .
Applications De Recherche Scientifique
N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of viral infections.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can disrupt viral replication or inhibit bacterial growth by targeting specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: A well-known antiviral drug that also features an adamantane moiety.
Rimantadine: Another antiviral compound similar to amantadine but with different pharmacokinetic properties.
Tromantadine: An antiviral drug used for the treatment of herpes simplex virus infections
Uniqueness
N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride is unique due to its specific structural features, which combine the adamantane moiety with a cyclohexanamine backbone. This combination enhances its lipophilicity and potential biological activities, making it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
1-(1-adamantylmethoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2.ClH/c1-22(19-5-3-2-4-6-19)13-20(23)14-24-15-21-10-16-7-17(11-21)9-18(8-16)12-21;/h16-20,23H,2-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTWXQLFEHMYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COCC12CC3CC(C1)CC(C3)C2)O)C4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide](/img/structure/B2806341.png)
![Methyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B2806345.png)


![4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide](/img/structure/B2806348.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/new.no-structure.jpg)
![3-Hydroxy-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2806352.png)
![Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2806353.png)
![N-(4-(N-(6-ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2806355.png)
![6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2806356.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2806357.png)
![5-[(4-ethylphenyl)methyl]-4-[(4-fluorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2806359.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806361.png)
